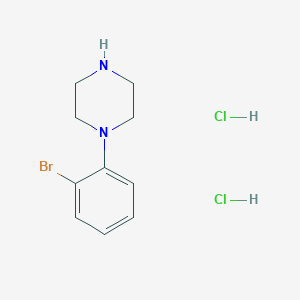

1-(2-Bromophenyl)piperazine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

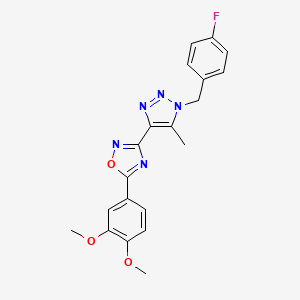

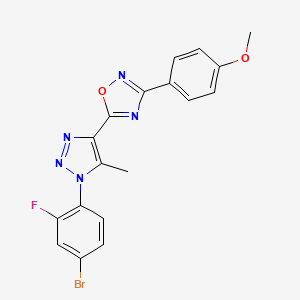

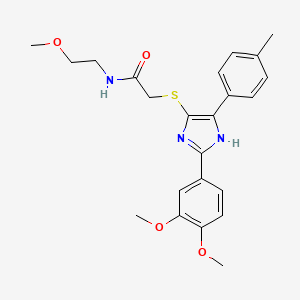

1-(2-Bromophenyl)piperazine is an organic compound with the empirical formula C10H13BrN2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The synthesis of 2-substituted chiral piperazines, for instance, can be achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The molecular weight of 1-(2-Bromophenyl)piperazine is 241.13 g/mol . The compound consists of a piperazine ring attached to a bromophenyl group .Chemical Reactions Analysis

Piperazine derivatives, including 1-(2-Bromophenyl)piperazine, can undergo various chemical reactions. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used for the synthesis of piperazine derivatives .Physical And Chemical Properties Analysis

1-(2-Bromophenyl)piperazine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(2-Bromophenyl)piperazine dihydrochloride serves as a key intermediate in the synthesis of novel chemical compounds with potential pharmacological properties. For instance, a study described the synthesis of novel derivatives involving 1-(furan-2-yl)-3-substituted phenylprop-2-en-1-ones, which were further processed to yield compounds with antidepressant and antianxiety activities. This process exemplifies the utility of 1-(2-Bromophenyl)piperazine dihydrochloride in medicinal chemistry for developing new therapeutic agents (J. Kumar et al., 2017).

Pharmacological Investigations

The pharmacological landscape also benefits from derivatives of 1-(2-Bromophenyl)piperazine dihydrochloride. Research has shown that certain derivatives can act as serotonin receptor agonists, influencing serotonin binding and turnover in the brain. This provides a foundation for exploring therapeutic potentials in neurological and psychiatric disorders (R. Fuller et al., 1978).

Antimicrobial and Antifungal Applications

Another study synthesized 1,2,4-Triazole derivatives containing a piperazine nucleus, starting from 1-(2-methoxyphenyl)piperazine, to investigate their antimicrobial, antioxidant, and enzyme inhibitory activities. These compounds showed promising results, highlighting the versatility of 1-(2-Bromophenyl)piperazine dihydrochloride derivatives in developing new antimicrobial agents (Arif Mermer et al., 2018).

Neuroleptic-like Activity

Derivatives of 1-(2-Bromophenyl)piperazine dihydrochloride have been found to possess neuroleptic-like activities. For example, certain 3-phenyl-2-piperazinyl-5H-1-benzazepines showed potential as novel neuroleptics, indicating the compound's utility in researching central nervous system agents (K. Hino et al., 1988).

Adenosine Receptor Antagonism

The exploration of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists demonstrated subnanomolar affinity and high selectivity, offering insights into the development of receptor-specific drugs. This suggests the role of 1-(2-Bromophenyl)piperazine dihydrochloride derivatives in advancing cardiovascular and neurological therapeutics (T. Borrmann et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Piperazine derivatives often target neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems. They can act as agonists or antagonists of various neurotransmitter receptors .

Mode of Action

The mode of action can vary widely depending on the specific piperazine derivative. Some may block the reuptake of neurotransmitters, while others may mimic the action of neurotransmitters .

Biochemical Pathways

Piperazine derivatives can affect multiple biochemical pathways related to neurotransmission, including the synthesis, release, and degradation of various neurotransmitters .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of piperazine derivatives can vary widely depending on the specific compound and its chemical properties .

Result of Action

The molecular and cellular effects can include changes in neuronal firing rates, alterations in gene expression, and modifications to synaptic plasticity .

Action Environment

The action, efficacy, and stability of piperazine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

1-(2-bromophenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.2ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZDOPYMPROLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2971679.png)

![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2971680.png)

![2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971686.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile](/img/structure/B2971687.png)